5-Bromo-2-chloro-4-fluorophenyl acetate is a compound of interest in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. This compound features a complex halogenated aromatic structure, which contributes to its unique chemical properties and potential applications.
The compound can be synthesized from various starting materials, including halogenated benzoic acids. Its synthesis often involves multiple steps, including bromination, chlorination, and acylation reactions.
5-Bromo-2-chloro-4-fluorophenyl acetate falls under the category of halogenated organic compounds, specifically aromatic esters. It is classified as an aromatic acetate due to the presence of an acetate functional group attached to a brominated, chlorinated, and fluorinated phenyl ring.
Several synthetic routes have been developed for the preparation of 5-bromo-2-chloro-4-fluorophenyl acetate. One common method involves:
This method is advantageous due to its relatively high yield and straightforward procedure, making it suitable for large-scale production .
The bromination reaction usually requires the presence of a brominating agent such as N-bromo-succinimide or bromine in a suitable solvent. The acylation step is typically performed under acidic conditions to facilitate the formation of the ester bond.
5-Bromo-2-chloro-4-fluorophenyl acetate has a molecular formula of and a molecular weight of approximately 253.50 g/mol. The compound features a phenyl ring substituted with bromine, chlorine, and fluorine atoms, along with an acetate group.
5-Bromo-2-chloro-4-fluorophenyl acetate can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the halogen substituents, which can stabilize negative charges during nucleophilic attack.
The mechanism of action for 5-bromo-2-chloro-4-fluorophenyl acetate largely depends on its application in medicinal chemistry or material science. In biological systems, it may interact with specific receptors or enzymes, modulating their activity due to its structural features.
Data suggests that halogenated compounds like this one can exhibit enhanced lipophilicity and binding affinity to biological targets, making them valuable in drug discovery .
The presence of multiple halogens enhances the compound's stability and reactivity compared to non-halogenated analogs. Its high molar refractivity (45.6) indicates significant polarizability, which is beneficial for interactions with biological molecules .
5-Bromo-2-chloro-4-fluorophenyl acetate has several scientific uses:
The industrial synthesis of 5-Bromo-2-chloro-4-fluorophenyl acetate (CAS 148254-36-8) employs sequential halogenation and acetylation steps. The established route begins with 4-chloro-2-fluorophenol, which undergoes regioselective bromination at the ortho-position relative to the hydroxyl group. This reaction utilizes bromine with catalytic nitric acid and silver nitrate, achieving 85% yield by minimizing polybromination through controlled stoichiometry (Br₂:phenol = 1.05:1) and low-temperature operation (0–5°C) [4] [10]. The resultant 5-bromo-4-chloro-2-fluorophenol (CAS 148254-32-4) is then acetylated using acetic anhydride in pyridine, providing the target ester in >90% yield. Critical purification involves ethanol/water recrystallization to remove diacetylated byproducts [1] [3].
Table 1: Key Intermediates in Synthesis
Compound Name | CAS Registry No. | Role in Pathway |
---|---|---|
4-Chloro-2-fluorophenol | 1996-41-4 | Starting material |
5-Bromo-4-chloro-2-fluorophenol | 148254-32-4 | Halogenated intermediate |
5-Bromo-2-chloro-4-fluorophenyl acetate | 148254-36-8 | Final product |
Bromination of 4-chloro-2-fluorophenol exemplifies electrophilic aromatic substitution (EAS) governed by directing effects. The hydroxyl group’s strong ortho/para-directing capability dominates over chlorine’s moderate ortho/para-directing and fluorine’s ortho-directing effects. Silver nitrate (AgNO₃) catalyzes EAS by generating in situ bromonium ions (Br⁺), enhancing electrophilicity and regioselectivity. This catalysis suppresses halogen exchange and enables position-5 bromination despite steric constraints [4] [10]. Kinetic studies show nitric acid accelerates bromonium formation but requires precise control (0.5–1.0 mol% AgNO₃) to avoid oxidation byproducts. Computational models confirm the C5 position’s highest electron density due to resonance donation from the hydroxyl group [4].
Though not directly used in the standard synthesis of 5-bromo-2-chloro-4-fluorophenyl acetate, Grignard reagents (R-MgBr) facilitate precursor synthesis for structurally related pharmaceuticals. For example, 5-bromo-2-chlorobenzylmagnesium bromide couples with 4-fluorobenzaldehyde to synthesize (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone—a key intermediate for SGLT2 inhibitors like empagliflozin [7] [8]. Transmetalation with indium or zinc catalysts enables carbonyl reductions or etherifications essential for constructing complex molecules containing the bromo-chloro-fluoroaryl motif [7].
Solvent selection critically impacts acetylation efficiency:
Post-reaction processing uses dichloromethane for extraction and ethanol/water (3:1 v/v) for recrystallization, achieving >99% purity. Solvent recycling protocols reduce costs in continuous manufacturing [3] .
Table 2: Solvent Impact on Acetylation Yield
Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Pyridine | 25 | 2 | 92 |
THF/Pyridine (1:1) | 30 | 4 | 85 |
Dioxane | 40 | 3 | 78 |
Acetonitrile | 25 | 6 | 65 |
Enzymatic transesterification offers a sustainable route to aryl acetates. Lipozyme® TL IM (immobilized Thermomyces lanuginosus lipase) regioselectively acetylates the primary hydroxyl group of polyfunctional substrates using vinyl ferulate as an acyl donor. This method achieves 86% yield for phenolic esters under mild conditions (30°C, 24 h), outperforming chemical synthesis in regioselectivity [6]. For 5-bromo-2-chloro-4-fluorophenol, enzymatic acetylation reduces side products by avoiding acidic/basic conditions that trigger dehalogenation. Process scalability is demonstrated in packed-bed reactors with solvent-free systems, though substrate inhibition requires fed-batch operation [6].
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9